molecular formula C38H56N10O7 B14176098 L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 922717-78-0

L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14176098
CAS No.: 922717-78-0
M. Wt: 764.9 g/mol
InChI Key: LZGXPJYJNCZCQE-PUEDFKRLSA-N
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Description

L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.

    Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in organic solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide bonds, while reduction could result in the formation of free thiol groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its role in protein-protein interactions.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, it may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-lysine
  • L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-arginine

Uniqueness

L-Leucyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure may confer distinct biological activities and properties compared to similar compounds.

Properties

CAS No.

922717-78-0

Molecular Formula

C38H56N10O7

Molecular Weight

764.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C38H56N10O7/c1-22(2)19-25(39)34(51)46-16-6-12-29(46)33(50)45-28(20-23-21-43-26-10-4-3-9-24(23)26)35(52)48-18-8-14-31(48)36(53)47-17-7-13-30(47)32(49)44-27(37(54)55)11-5-15-42-38(40)41/h3-4,9-10,21-22,25,27-31,43H,5-8,11-20,39H2,1-2H3,(H,44,49)(H,45,50)(H,54,55)(H4,40,41,42)/t25-,27-,28-,29-,30-,31-/m0/s1

InChI Key

LZGXPJYJNCZCQE-PUEDFKRLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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